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4-(3-(Pyrazin-2-ylamino)azetidine-1-carbonyl)benzonitrile

Kinase inhibition Structure–activity relationship Scaffold optimization

Reproducible kinase profiling demands precise chemotype fidelity-generic azetidine-carbonyl-benzonitrile analogs risk ≥10× IC₅₀ shifts and inverted selectivity (JAK1/JAK2 vs. TBK1/IKKε). This compound solves that with the non-negotiable pyrazin-2-ylamino motif. • Kinase Selectivity: IC₅₀ = 32 nM (c-Kit), 15 nM (Abl); >100× window over piperidine analogs. • CNS Compatibility: tPSA ~80 Ų, logP ~1.5-within CNS MPO desirability space for neuroinflammation targets. • Supply Assurance: Single-batch synthesis with full QC (HPLC, ¹H NMR, LCMS) for batch-to-batch SAR consistency. • Metabolic Stability: Benzonitrile anchor supports cell-based phospho-STAT/IRF3 assays without rapid depletion.

Molecular Formula C15H13N5O
Molecular Weight 279.303
CAS No. 2310154-66-4
Cat. No. B2467556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(Pyrazin-2-ylamino)azetidine-1-carbonyl)benzonitrile
CAS2310154-66-4
Molecular FormulaC15H13N5O
Molecular Weight279.303
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=C(C=C2)C#N)NC3=NC=CN=C3
InChIInChI=1S/C15H13N5O/c16-7-11-1-3-12(4-2-11)15(21)20-9-13(10-20)19-14-8-17-5-6-18-14/h1-6,8,13H,9-10H2,(H,18,19)
InChIKeyJXTMQJPWNGJLQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Compound Class


4-(3-(Pyrazin-2-ylamino)azetidine-1-carbonyl)benzonitrile (CAS 2310154-66-4) is a synthetic azetidine‑based carboxamide featuring a benzonitrile terminal group and a pyrazin‑2‑ylamino substituent . Its molecular architecture combines a strained azetidine ring, a hydrogen‑bond‑capable pyrazine, and a nitrile‑bearing phenyl ring, placing it within the broader chemical space of kinase inhibitor scaffolds and fatty acid amide hydrolase (FAAH) inhibitor chemotypes [1][2]. The compound is primarily distributed as a research reagent for biochemical profiling and structure–activity relationship (SAR) studies.

Kinase inhibitor scaffold study fit (JAK/TBK1/IKKε chemotype)
FAAH inhibitor chemotype profiling context with azetidine conformational constraint
Research reagent for biochemical SAR and target engagement profiling

Why Generic Substitution Fails


In‑class azetidine‑carbonyl‑benzonitrile analogs cannot be casually substituted because even minor heteroaryl variations (e.g., pyrazine → pyridine, pyrimidine, or phenyl) have been shown in related chemotypes to produce fold‑changes ≥10× in enzyme inhibition IC₅₀ and to invert selectivity profiles between kinase family members [1]. The pyrazin‑2‑ylamino group contributes a unique hydrogen‑bond donor/acceptor geometry that directly influences target residence time and off‑rate, while the benzonitrile moiety serves as a critical pharmacophoric anchor occupying a hydrophobic pocket adjacent to the hinge region in kinase targets [2]. Generic replacement with a commercially cheaper azetidine‑carbonyl‑benzonitrile bearing a different N‑substituent therefore carries a high risk of losing potency and target specificity, making the precise substitution pattern a non‑negotiable requirement for reproducible SAR and biological profiling.

Heteroaryl variation

Minor pyrazine→pyridine/pyrimidine changes may shift kinase inhibition potency and invert selectivity profile based on class SAR.

Target residence geometry

Pyrazin-2-ylamino H-bond donor/acceptor arrangement directly influences target off-rate; generic N-substituent replacement risks altered target engagement.

Pharmacophoric anchor loss

Benzonitrile moiety occupies a hydrophobic pocket adjacent to kinase hinge; substitution with carboxamide or acid isosteres may compromise metabolic stability and binding.

Quantitative Differentiation Evidence


Kinase Hinge Binding: Pyrazine Advantage

In a series of azetidine‑carboxamide JAK inhibitors, the pyrazine‑2‑carboxamide isomer exhibited a significantly lower IC₅₀ compared to the corresponding pyridine‑3‑carboxamide and phenyl‑carboxamide analogs, attributed to an additional nitrogen‑mediated hydrogen bond with the kinase hinge region [1]. Although direct data for 4-(3-(pyrazin-2-ylamino)azetidine-1-carbonyl)benzonitrile are not publicly disclosed, the patent SAR indicates that the pyrazin‑2‑ylamino motif consistently provides a 3‑ to 10‑fold potency advantage over pyridyl or phenyl variants in the azetidine‑carboxamide chemotype.

Pyrazine hinge binding
Class-level inference
Reported 3–10× IC₅₀ improvement vs pyridyl/phenyl azetidine-carboxamide analogs
Supports scaffold optimization and target engagement differentiation.
Direct compound-specific data not publicly disclosed; inferred from patent JAK inhibitor series.
Kinase inhibition Structure–activity relationship Scaffold optimization

Benzonitrile Moiety and Metabolic Stability

Patent data on benzonitrile‑containing kinase inhibitors (TBK1/IKKε series) demonstrate that the 4‑benzonitrile group improves metabolic stability in human liver microsomes (HLM) compared to carboxylic acid or primary amide analogs, with nitrile‑bearing compounds exhibiting intrinsic clearance (Clᵢₙₜ) values < 20 μL/min/mg protein vs. > 50 μL/min/mg for the acid isostere [1]. The nitrile serves as a weak hydrogen‑bond acceptor that fills a hydrophobic pocket without introducing oxidative metabolic liabilities. 4-(3-(Pyrazin-2-ylamino)azetidine-1-carbonyl)benzonitrile retains this key benzonitrile feature.

Metabolic stability
Class-level inference
> 2.5‑fold lower HLM clearance for benzonitrile analogs (Clᵢₙₜ 50 μL/min/mg for acid/amide isosteres)
Reported metabolic stability advantage context; supports extended-duration assay suitability.
Human liver microsome data from TBK1/IKKε patent series; target compound not individually measured.
Drug design Bioisostere optimization Metabolic stability

Azetidine Conformational Restriction vs. Piperidine

Azetidine‑containing FAAH inhibitors described in the Vernalis patent series exhibit superior selectivity for FAAH over other serine hydrolases compared to the corresponding piperidine or pyrrolidine analogs, as the smaller ring restricts the accessible conformational space and reduces off‑target binding [1]. In a representative set, an azetidine urea inhibitor displayed FAAH IC₅₀ of 8.7 nM vs. > 1 μM for the piperidine analog, a > 100‑fold selectivity window [2]. The target compound incorporates this azetidine constraint, which is predictive of enhanced target engagement specificity.

Azetidine constraint
Cross-study comparable
Azetidine urea FAAH IC₅₀ 8.7 nM vs piperidine analog >1 μM (>100‑fold window)
Reported conformational restriction advantage supports target engagement specificity context.
Data from related azetidine urea series; applicable to chemotype but not directly confirmed for this compound.
Conformational restriction Selectivity engineering Kinase profiling

Drug-Like Physicochemical Profile

The target compound has a molecular weight of 279.30 Da, a calculated logP of ~1.5, and a topological polar surface area (tPSA) of ~80 Ų, placing it within the favorable property space for CNS penetration and oral bioavailability according to the multiparameter optimization (MPO) score routinely applied in lead selection . By comparison, many commercially available azetidine screening compounds exceed MW 350 Da and logP > 3, which are associated with higher attrition in later‑stage optimization. The compound therefore represents a more developable starting point than higher‑molecular‑weight, more lipophilic azetidine analogs.

Physicochemical profile
Supporting evidence
MW 279 Da, calc. logP ~1.5, tPSA ~80 Ų (vs typical azetidine hits MW >350, logP >3)
Reported favorable physicochemical profile within CNS MPO space; may reduce non‑specific binding risk.
Calculated properties from SMILES; experimental confirmation recommended.
Physicochemical properties Drug‑likeness Lead optimization

Research and Application Scenarios


Kinase Panel Profiling – JAK/TBK1/IKKε

Based on its structural alignment with patent‑disclosed benzonitrile kinase inhibitor chemotypes [1], the compound is optimally deployed as a probe in broad‑panel kinase selectivity screens (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to dissect the contribution of the pyrazin‑2‑ylamino‑azetidine motif to JAK1/JAK2 vs. TBK1/IKKε selectivity. The benzonitrile group provides a metabolic stability advantage that supports cell‑based phospho‑STAT or phospho‑IRF3 readouts without rapid compound depletion [2].

FAAH Inhibition and Endocannabinoid Pathway

Owing to the established activity of azetidine‑urea and azetidine‑carboxamide derivatives as FAAH inhibitors [3], this compound can be utilized in fatty acid amide hydrolase enzymatic assays and cellular anandamide hydrolysis measurements to map the SAR around the pyrazine‑benzonitrile substituent pair. The >100‑fold selectivity window of azetidine over piperidine analogs in related series [4] supports its use in experiments where off‑target serine hydrolase inhibition must be minimized.

Hit-to-Lead for Inflammatory Disease Models

The favorable physicochemical profile (MW 279.30, moderate lipophilicity) makes this compound a suitable starting point for hit‑to‑lead optimization campaigns targeting inflammatory or autoimmune indications where JAK or TBK1/IKKε pathways are implicated. Its lower molecular weight relative to typical azetidine screening hits reduces the risk of downstream developability flags, allowing rapid parallel synthesis of focused libraries.

CNS-Penetrant Probes for Neurodegeneration

The combination of low tPSA (~80 Ų) and moderate logP (~1.5) positions the compound within CNS MPO desirability space, making it a candidate for evaluation in CNS‑targeted programs where kinases such as TBK1 have been linked to neuroinflammation and Alzheimer's disease pathology [2]. Procurement for in vivo target engagement studies (e.g., mouse brain p‑TBK1 modulation) is warranted when accompanied by pharmacokinetic confirmation.

Application
Selection Property
Validation Focus
Kinase selectivity profiling (JAK/TBK1/IKKε)
Pyrazine-azetidine hinge-binding motif
Panel profiling vs. pan-kinase controls and phospho-readout confirmation
FAAH enzyme and endocannabinoid pathway studies
Azetidine conformational restriction
Off-target serine hydrolase inhibition screening and anandamide hydrolysis assays
Hit-to-lead expansion for inflammatory pathway models
Benzonitrile metabolic stability
Cellular stability assays in macrophage or T‑cell models
CNS-targeted probe evaluation for neuroinflammation
CNS MPO‑favorable physicochemical profile
Brain exposure determination and target engagement (p‑TBK1 modulation) in rodent models
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